molecular formula C25H23N3O6S B2890004 (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866346-90-9

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2890004
CAS No.: 866346-90-9
M. Wt: 493.53
InChI Key: IZDQEHYQYPCZMT-RFBIWTDZSA-N
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Description

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a sulfonylhydrazinylidene group, and a carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Scientific Research Applications

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene core with a sulfonylhydrazine derivative under acidic or basic conditions to form the sulfonylhydrazinylidene group.

    Formation of the Carboxamide Moiety: The final step involves the reaction of the intermediate compound with an appropriate amine, such as 2-methylaniline, to form the carboxamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-16-8-4-6-10-20(16)26-24(29)19-14-17-9-5-7-11-21(17)34-25(19)27-28-35(30,31)18-12-13-22(32-2)23(15-18)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDQEHYQYPCZMT-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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